molecular formula C21H27FO4 B10756379 (6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one

(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one

Cat. No.: B10756379
M. Wt: 362.4 g/mol
InChI Key: AKNIHFDXRAOPAI-NRFANRHFSA-N
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Description

(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one is an organic compound belonging to the class of phenol ethers. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorinated phenyl ring, and a dihydropyranone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one typically involves multiple steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a cyclization reaction of a suitable precursor.

    Introduction of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is incorporated via a nucleophilic aromatic substitution reaction.

    Formation of the Dihydropyranone Moiety: The dihydropyranone moiety is synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The fluorinated phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S)-6-cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-6-Cyclopentyl-6-[2-(3-chloro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
  • (6S)-6-Cyclopentyl-6-[2-(3-methyl-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one

Uniqueness

(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the fluorinated phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C21H27FO4

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-2-cyclopentyl-2-[2-(3-fluoro-4-propan-2-yloxyphenyl)ethyl]-4-hydroxy-3H-pyran-6-one

InChI

InChI=1S/C21H27FO4/c1-14(2)25-19-8-7-15(11-18(19)22)9-10-21(16-5-3-4-6-16)13-17(23)12-20(24)26-21/h7-8,11-12,14,16,23H,3-6,9-10,13H2,1-2H3/t21-/m0/s1

InChI Key

AKNIHFDXRAOPAI-NRFANRHFSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)CC[C@]2(CC(=CC(=O)O2)O)C3CCCC3)F

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CCC2(CC(=CC(=O)O2)O)C3CCCC3)F

Origin of Product

United States

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